![molecular formula C18H13ClN4O2S B7453714 N-(4-chlorophenyl)-2-pyridin-2-yl-3H-benzimidazole-5-sulfonamide](/img/structure/B7453714.png)
N-(4-chlorophenyl)-2-pyridin-2-yl-3H-benzimidazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-pyridin-2-yl-3H-benzimidazole-5-sulfonamide, commonly known as CP-673451, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound belongs to the class of benzimidazole sulfonamides, which are known to have anticancer properties. CP-673451 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer.
Wirkmechanismus
CP-673451 acts by inhibiting the activity of a protein known as c-Met, which is overexpressed in many types of cancer. c-Met is a receptor tyrosine kinase that plays a key role in cell growth, survival, and migration. Inhibition of c-Met activity by CP-673451 leads to the suppression of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
CP-673451 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of c-Met and downstream signaling molecules, leading to the suppression of cell growth and survival. CP-673451 also induces apoptosis, or programmed cell death, in cancer cells. Additionally, CP-673451 has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Vorteile Und Einschränkungen Für Laborexperimente
CP-673451 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. CP-673451 has been shown to be effective against a wide range of cancer types, making it a versatile tool for cancer research.
However, there are also limitations to the use of CP-673451 in lab experiments. It can be difficult to obtain sufficient quantities of the compound for large-scale experiments. CP-673451 has also been shown to have off-target effects, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on CP-673451. One area of interest is the development of combination therapies that include CP-673451 and other anticancer agents. CP-673451 has been shown to enhance the activity of other drugs, such as docetaxel and gemcitabine, in preclinical studies. Another area of interest is the development of more potent and selective c-Met inhibitors that can overcome the limitations of CP-673451. Finally, there is interest in exploring the potential use of CP-673451 in other disease areas, such as inflammatory disorders and fibrosis.
Synthesemethoden
The synthesis of CP-673451 involves the reaction of 2-pyridin-2-yl-1H-benzimidazole-5-sulfonamide with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
CP-673451 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell division and survival. CP-673451 has been found to be effective against a wide range of cancer types, including breast, colon, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-pyridin-2-yl-3H-benzimidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c19-12-4-6-13(7-5-12)23-26(24,25)14-8-9-15-17(11-14)22-18(21-15)16-3-1-2-10-20-16/h1-11,23H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCQXMNSLUHJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.